N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-3-20-10-13-24-25(18-20)35-27(28-24)31-16-14-30(15-17-31)26(32)22-6-4-5-7-23(22)29-36(33,34)21-11-8-19(2)9-12-21/h4-13,18,29H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZBTZSLUQZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Biochemical Pathways
tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
The pharmacokinetic profile of similar benzothiazole derivatives has been found to be favorable.
Result of Action
tuberculosis, indicating that they may have bactericidal or bacteriostatic effects.
Biological Activity
N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound.
1. Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Derivatives : The benzothiazole moiety is synthesized through condensation reactions involving thiazolidine derivatives and various aromatic aldehydes.
- Piperazine Substitution : The piperazine ring is introduced via a carbonyl substitution reaction, allowing for the attachment of the benzothiazole derivative.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which enhances the compound's solubility and biological activity.
2.1 Antitubercular Activity
Recent studies have demonstrated that derivatives containing piperazine and benzothiazole exhibit significant antitubercular activity. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis:
| Compound | MIC (μM) | Aqueous Solubility (μg/mL) |
|---|---|---|
| Compound A | 0.008 | 104 |
| This compound | TBD | TBD |
These compounds are noted for their favorable aqueous solubility and low cytotoxicity, making them suitable candidates for further development in tuberculosis treatment .
The mechanism of action for compounds like this compound is believed to involve:
- Inhibition of Mycobacterial Growth : The compound targets specific enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, leading to growth inhibition.
- Synergistic Effects : Studies indicate potential synergistic effects when combined with existing antitubercular drugs, enhancing efficacy while reducing required dosages .
3. Case Studies and Research Findings
Several research studies have focused on the biological evaluation of similar compounds:
- Study on Benzothiazole Derivatives : A comprehensive evaluation highlighted that modifications in the benzothiazole structure significantly affect the antitubercular potency. Compounds with alkyl substitutions showed enhanced activity compared to their non-substituted counterparts .
- Synthesis and Evaluation : In a recent synthesis study, various derivatives were evaluated for their antibacterial properties, revealing that modifications in the piperazine and sulfonamide groups could lead to improved biological activity .
- Clinical Implications : The potential application of such compounds in clinical settings has been discussed, particularly in relation to drug-resistant strains of Mycobacterium tuberculosis. Their unique mechanisms may provide new avenues for treatment .
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of benzothiazole, including those related to piperazine, exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide have shown promising results against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with notable selectivity ratios indicating their potential for targeted therapy .
Antimicrobial Properties
The sulfonamide group in the compound is known for its broad-spectrum antimicrobial activity. Studies have demonstrated that derivatives containing this functional group can effectively inhibit bacterial growth and possess antifungal properties. The biological screening of related compounds has revealed significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Neuropharmacological Effects
Piperazine derivatives are recognized for their neuropharmacological effects, including antidepressant and anxiolytic properties. The modification of piperazine with benzothiazole structures may enhance these effects, providing avenues for the development of new treatments for mental health disorders .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzothiazole and piperazine moieties can significantly affect the compound's binding affinity to target proteins, influencing its efficacy as an anticancer or antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets. These studies suggest that the compound can bind effectively to proteins involved in cancer progression and microbial resistance, providing a rational basis for its therapeutic potential .
Fingerprint Detection
Recent studies have explored the use of sulfonamide derivatives in forensic applications, particularly in latent fingerprint detection. The compound's ability to adhere to various surfaces without leaving dense dust makes it suitable for revealing hidden fingerprints on different materials, enhancing forensic investigations .
Summary of Research Findings
Comparison with Similar Compounds
Core Heterocycle Modifications
Triazole-Thiones (Compounds [7–9])
Benzothiazole-Acetamide (BZ-IV)
Piperazine Substitutions
Trifluoromethylphenyl-Piperazine (Compound 18)
Carboxamide-Piperazine (N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide)
Sulfonamide Variations
Sulfathiazole Derivatives
- Structure : Sulfonamide linked to thiazole (e.g., N-(2-thiazolyl)-benzenesulfonamide) .
- Activity : Sulfathiazoles are classical antibacterials, whereas the target’s ethylbenzo[d]thiazole may target kinases or GPCRs due to extended aromaticity .
Structural and Spectral Analysis
Preparation Methods
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-bromo-6-ethylbenzo[d]thiazole and piperazine avoids the SNAr limitations, though substrate sensitivity necessitates stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilizing the piperazine on Wang resin enables iterative acylation and sulfonylation, streamlining purification but reducing overall yield (64%).
Industrial-Scale Considerations
Patent EP2137173A2 discloses a cost-effective process using Duolite A7 resin for piperazine purification, reducing metal contaminants to <5 ppm. Continuous flow reactors enhance throughput, achieving a space-time yield of 1.2 kg/L·h.
Challenges and Mitigation Strategies
- Regioselectivity in Benzothiazole Formation :
- Piperazine Oxidation :
- Sulfonamide Hydrolysis :
- Strict pH control (8.5–9.0) during coupling prevents desulfonylation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide?
- Methodology :
Piperazine Ring Formation : React 6-ethylbenzo[d]thiazol-2-amine with a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the piperazine core .
Sulfonamide Coupling : Use a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) with the intermediate amine in dry pyridine, followed by acidification to precipitate the product .
Carbonyl Bridging : Employ a carbodiimide coupling agent (e.g., EDC/HOBt) to link the piperazine to the phenyl-carboxylic acid derivative .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent choice (e.g., acetonitrile for reflux conditions) to improve yields .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~554.6 g/mol) and detect impurities .
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., ethylbenzo[d]thiazol protons at δ 7.2–8.1 ppm; piperazine methylenes at δ 3.4–3.8 ppm) .
- X-ray Crystallography : Use SHELX software for single-crystal structure determination if suitable crystals are obtained .
- Thermal Analysis (TGA/DSC) : Assess decomposition profiles to confirm thermal stability (>200°C) .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Mechanistic Insights :
- The benzo[d]thiazol moiety is associated with kinase inhibition (e.g., SphK1) and antimicrobial activity .
- The sulfonamide group may enhance binding to carbonic anhydrase or histone deacetylase (HDAC) isoforms .
- Piperazine derivatives often modulate serotonin/dopamine receptors, suggesting CNS applications .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?
- Protocol :
Target Selection : Prioritize proteins with structural homology to known benzo[d]thiazol/sulfonamide targets (e.g., HDAC2, PDB: 4LXZ).
Docking Software : Use AutoDock Vina with force fields (e.g., AMBER) to model ligand-protein interactions .
Key Interactions : Focus on hydrogen bonding with sulfonamide oxygens and π-π stacking of the ethylbenzo[d]thiazol group .
- Case Study : Analogous compounds showed improved IC₅₀ values (≤10 nM) when trifluoromethyl groups enhanced hydrophobic pocket binding .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Analysis :
- Example Conflict : A 2022 study reported antimicrobial EC₅₀ = 2.5 µM for a methyl-substituted analog, while a 2023 study found EC₅₀ = 12 µM for an ethyl variant .
- Resolution Tactics :
Meta-Analysis : Compare assay conditions (e.g., bacterial strain differences, media pH).
SAR Modeling : Use CoMFA/CoMSIA to quantify substituent effects (e.g., ethyl groups reduce solubility but improve membrane penetration) .
In Silico ADMET : Predict logP and P-gp efflux ratios to explain bioavailability discrepancies .
Q. How can reaction engineering improve scalability of the synthesis?
- Process Optimization :
- Continuous Flow Reactors : Reduce reaction time for piperazine cyclization from 12 hr (batch) to 2 hr, minimizing byproducts .
- Catalyst Screening : Test Pd/C or enzyme-mediated coupling for greener carbonyl bridge formation .
- DOE Approach : Use factorial design (e.g., temperature, solvent polarity) to maximize yield (>85%) while reducing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
